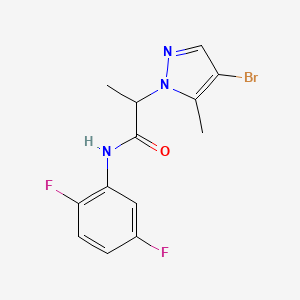

![molecular formula C19H24N2O4S B4540567 N-(2-furylmethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4540567.png)

N-(2-furylmethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Übersicht

Beschreibung

The compound is related to a class of chemicals that have attracted attention due to their potential therapeutic applications. While specific research on this exact compound is limited, related compounds, such as 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, have been synthesized and studied for their enzyme inhibitory activity and antimicrobial properties. These compounds are notable for their activity against Gram-positive and Gram-negative bacterial strains, as well as their enzyme inhibitory effects, suggesting a broad spectrum of potential biochemical interactions and therapeutic applications (Hussain et al., 2017).

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from secondary amines treated with sulfonyl chloride to obtain various sulfonyl amines. Following this, a furyl(1-piperazinyl)methanone base is activated and reacted with these amines to form the desired derivatives. The process demonstrates the complexity and precision required in synthesizing these compounds, with careful control over reaction conditions to achieve high yields and purity. Spectral analysis techniques, such as EI-MS, IR, and 1H-NMR, are essential for confirming the structures of the synthesized compounds (Hussain et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides critical insights into the arrangement of atoms within the compound, influencing its chemical reactivity and physical properties. For example, the crystal structure analysis of similar sulfonamide compounds reveals intermolecular hydrogen bonding, which can significantly affect solubility, stability, and reactivity (Luo & Huang, 2004).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, showcasing a range of functional groups that can undergo transformations. The presence of sulfonyl and furylmethyl groups allows for reactions such as sulfonation, acylation, and nucleophilic substitution, which are pivotal in modifying the compound's biological activity and solubility (Abbasi et al., 2019).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and types of intermolecular forces present. These properties are essential for determining the compound's behavior in different environments and its suitability for pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, are crucial for therapeutic applications. For instance, enzyme inhibitory activity against acetylcholinesterase and butyrylcholinesterase suggests potential for therapeutic use in conditions like Alzheimer's disease (Hussain et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Sulfonamides

Sulfonamides, including piperidine derivatives, are pivotal in the synthesis of structurally diverse and therapeutically significant compounds. Kaneda (2020) discusses the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, underscoring the versatility of sulfonamide derivatives in organic syntheses and pharmaceutical industry applications (Kaneda, 2020). The methodology offers access to unique polyheterocyclic compounds, highlighting the chemical diversity achievable with sulfonamide frameworks.

Medicinal Significance of Sulfonamides

Sulfonamides possess a broad range of biological activities, making them crucial in medicinal chemistry. Zhao et al. (2018) review the pharmaceutical and medicinal significance of sulfur (SVI)-containing motifs, particularly sulfonyl or sulfonamides, noting their applications across antimicrobial, anti-inflammatory, antiviral, and anticancer agents. This review emphasizes the structural diversity and therapeutic potential of sulfonamide-based compounds, inspiring the design of new drugs against various diseases (Zhao et al., 2018).

Environmental Applications and Challenges

The removal of poly- and perfluoroalkyl substances (PFAS) from water, which are structurally related to sulfonamides, illustrates the environmental relevance of these compounds. Gagliano et al. (2019) critically review the adsorption techniques for PFAS removal, highlighting the challenges in adsorbent regeneration and the impact of chain length and organic matter on the process. This study underscores the environmental persistence and health risks of sulfonamide derivatives, pointing to the need for efficient removal techniques from water bodies (Gagliano et al., 2019).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-15-5-2-3-6-17(15)14-26(23,24)21-10-8-16(9-11-21)19(22)20-13-18-7-4-12-25-18/h2-7,12,16H,8-11,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIJUAQXPOTMNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4540486.png)

![4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4540490.png)

![2-{4-[(3,4-dimethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540498.png)

![1-(2-methoxyphenyl)-5,7-dimethyl-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4540500.png)

![2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4540502.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzamide](/img/structure/B4540510.png)

![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4540512.png)

![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B4540532.png)

![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4540537.png)

![N-(4-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4540542.png)